molecular formula C25H21N3O4S2 B14921032 4-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate

4-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate

Cat. No.: B14921032
M. Wt: 491.6 g/mol
InChI Key: RCFAPKPQKPBKAI-CVKSISIWSA-N
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Description

4-({(E)-2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]HYDRAZONO}METHYL)-2-ETHOXYPHENYL BENZOATE is a complex organic compound that features a benzothiazole moiety, an ethoxyphenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]HYDRAZONO}METHYL)-2-ETHOXYPHENYL BENZOATE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde.

    Acetylation: The benzothiazole derivative can be acetylated using acetic anhydride or acetyl chloride.

    Hydrazone Formation: The acetylated product can react with hydrazine to form the hydrazone linkage.

    Esterification: The final step involves the esterification of the ethoxyphenyl group with benzoic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Benzothiazole derivatives are often studied for their antimicrobial properties.

    Enzyme Inhibition: Potential use as inhibitors for specific enzymes.

Medicine

    Drug Development: Investigated for potential therapeutic applications, including anticancer and antiviral activities.

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for compounds like 4-({(E)-2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]HYDRAZONO}METHYL)-2-ETHOXYPHENYL BENZOATE often involves interaction with biological macromolecules such as proteins or DNA. The benzothiazole moiety can intercalate with DNA, while the hydrazone linkage may form covalent bonds with protein residues, leading to inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole.

    Hydrazones: Compounds with similar hydrazone linkages.

    Benzoates: Esters of benzoic acid.

Properties

Molecular Formula

C25H21N3O4S2

Molecular Weight

491.6 g/mol

IUPAC Name

[4-[(E)-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] benzoate

InChI

InChI=1S/C25H21N3O4S2/c1-2-31-21-14-17(12-13-20(21)32-24(30)18-8-4-3-5-9-18)15-26-28-23(29)16-33-25-27-19-10-6-7-11-22(19)34-25/h3-15H,2,16H2,1H3,(H,28,29)/b26-15+

InChI Key

RCFAPKPQKPBKAI-CVKSISIWSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)OC(=O)C4=CC=CC=C4

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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